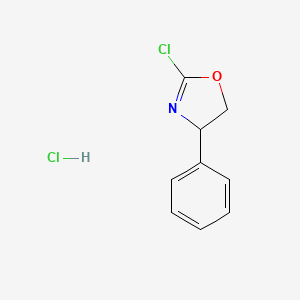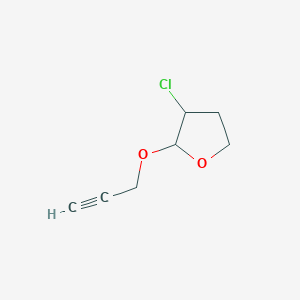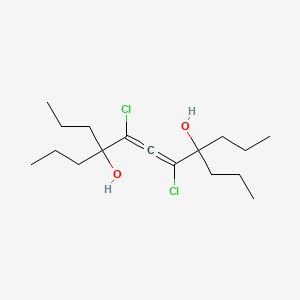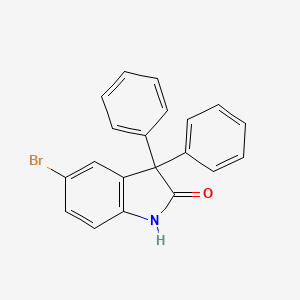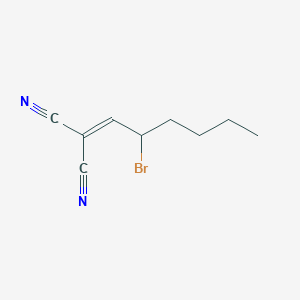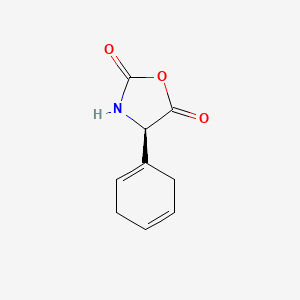![molecular formula C30H22O B14506460 9,9'-[Oxybis(methylene)]dianthracene CAS No. 63934-03-2](/img/structure/B14506460.png)
9,9'-[Oxybis(methylene)]dianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(9-anthrylmethyl) ether is a bichromophoric compound consisting of two anthracene units linked by an ether bridge. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including photochemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: Bis(9-anthrylmethyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. The reaction conditions often involve the use of solvents like acetonitrile or methylcyclohexane to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for bis(9-anthrylmethyl) ether are not well-documented, the general principles of ether synthesis, such as the Williamson ether synthesis, can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
化学反応の分析
Types of Reactions: Bis(9-anthrylmethyl) ether undergoes several types of reactions, including:
Photocyclomerization: This reaction occurs when the compound is exposed to UV light, leading to the formation of cyclomers.
Photodissociation: This reaction involves the breaking of chemical bonds within the compound upon exposure to UV light at specific wavelengths.
Common Reagents and Conditions:
Photocyclomerization: Typically occurs in fluid solutions at 366 nm with a quantum yield of 0.16–0.50.
Photodissociation: Achieved at 254 nm with high efficiency (0.27–0.64).
Major Products:
Cyclomers: Formed through photocyclomerization.
Cleaved Products: Result from photodissociation.
科学的研究の応用
Bis(9-anthrylmethyl) ether has several scientific research applications:
Photonic Devices: Used in the development of optical switches and sensors due to its photochromic properties.
Materials Science: Investigated for its potential in creating advanced materials with unique optical properties.
Biological Studies: Utilized as a fluorescent probe in biological systems to study molecular interactions and dynamics.
作用機序
The mechanism of action of bis(9-anthrylmethyl) ether primarily involves its photochemical behavior. Upon exposure to UV light, the compound undergoes photocyclomerization, leading to the formation of cyclomers. This process involves the interaction of the aromatic groups within the compound, resulting in conformational changes and the formation of new chemical bonds . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light, making it useful in various photonic applications.
類似化合物との比較
Bis(9-anthrylmethyl) ether derivatives: Compounds with similar structures but different substituents on the anthracene units.
Anthracene-based bichromophoric systems: Compounds that contain two anthracene units linked by different types of bridges.
Uniqueness: Bis(9-anthrylmethyl) ether is unique due to its high efficiency in photocyclomerization and photodissociation reactions. The specific ether linkage in this compound allows for efficient conformational changes, making it highly effective in photonic applications compared to other similar compounds .
特性
CAS番号 |
63934-03-2 |
|---|---|
分子式 |
C30H22O |
分子量 |
398.5 g/mol |
IUPAC名 |
9-(anthracen-9-ylmethoxymethyl)anthracene |
InChI |
InChI=1S/C30H22O/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2 |
InChIキー |
QAACTECCRAYWNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
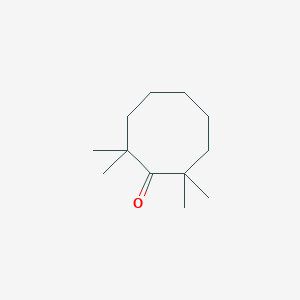
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)

![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

